Fluorure d’europium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

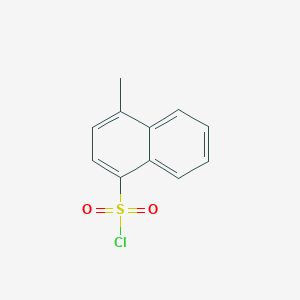

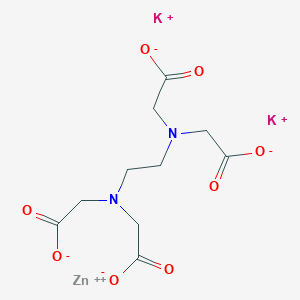

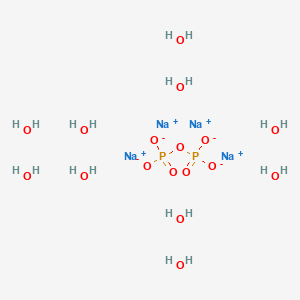

Europium(II) fluoride, also known as europium difluoride, is an inorganic compound with the chemical formula EuF₂. It is a bright yellowish solid with a fluorite crystal structure. Europium(II) fluoride is notable for its use in various scientific and industrial applications due to its unique properties .

Applications De Recherche Scientifique

Europium(II) fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a dopant in trivalent rare-earth fluorides to create vacancy-filled structures with increased conductivity.

Biology and Medicine: Europium(II) fluoride’s unique luminescent properties make it valuable in biological imaging and medical diagnostics.

Industry: The compound is employed in the production of oxygen-sensitive materials and in various metallurgical processes.

Mécanisme D'action

Target of Action

Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .

Mode of Action

Europium(II) fluoride interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .

Biochemical Pathways

It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that Europium(II) fluoride may play a role in the detection and measurement of fluoride ions.

Result of Action

The primary result of Europium(II) fluoride’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .

Analyse Biochimique

Biochemical Properties

Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . This property allows it to be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .

Cellular Effects

For instance, high concentrations of fluoride can inhibit enzymes and disrupt metabolic processes .

Molecular Mechanism

The fluoride ions in the compound can interact with various biomolecules, potentially affecting enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Europium(II) fluoride nanoparticles synthesized using physical vapor deposition into ionic liquids have shown to be ultra long-time stable and luminescent . This suggests that Europium(II) fluoride may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Fluoride ions can affect various metabolic processes, potentially interacting with enzymes and cofactors .

Transport and Distribution

Fluoride ions can cross cell membranes and accumulate within cells .

Subcellular Localization

Fluoride ions can accumulate in various cellular compartments, potentially affecting their activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium(II) fluoride can be synthesized by reducing europium(III) fluoride with metallic europium or hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the reduction process .

Industrial Production Methods: In industrial settings, europium(II) fluoride is produced using similar reduction methods. The process involves the careful control of reaction conditions to ensure the purity and quality of the final product. The use of hydrogen gas as a reducing agent is common in large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Europium(II) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Europium(II) fluoride can be oxidized to europium(III) fluoride using oxidizing agents such as oxygen or halogens.

Reduction: The compound can be reduced back to europium metal using strong reducing agents like lithium or sodium.

Major Products Formed:

Oxidation: Europium(III) fluoride (EuF₃)

Reduction: Europium metal (Eu)

Substitution: Europium(II) chloride (EuCl₂), europium(II) bromide (EuBr₂), europium(II) iodide (EuI₂).

Comparaison Avec Des Composés Similaires

- Europium(II) chloride (EuCl₂)

- Europium(II) bromide (EuBr₂)

- Europium(II) iodide (EuI₂)

- Samarium(II) fluoride (SmF₂)

- Thulium(II) fluoride (TmF₂)

- Ytterbium(II) fluoride (YbF₂)

Comparison: Europium(II) fluoride is unique among these compounds due to its bright yellowish color and its specific applications in creating vacancy-filled structures with increased conductivity. While other europium(II) halides share similar chemical properties, europium(II) fluoride’s ability to act as a fluoride source and its luminescent properties make it particularly valuable in scientific research and industrial applications .

Propriétés

Numéro CAS |

14077-39-5 |

|---|---|

Formule moléculaire |

EuF2 |

Poids moléculaire |

189.961 g/mol |

Nom IUPAC |

difluoroeuropium |

InChI |

InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 |

Clé InChI |

YLDGIMHVWSTRML-UHFFFAOYSA-L |

SMILES |

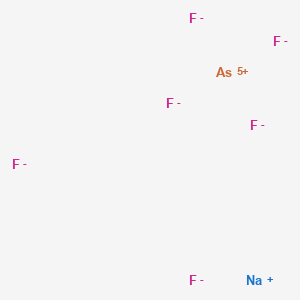

[F-].[F-].[Eu+2] |

SMILES canonique |

F[Eu]F |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Q1: What are the different methods for synthesizing Europium(II) fluoride?

A1: Europium(II) fluoride (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []

Q2: What is known about the luminescent properties of Europium(II) fluoride?

A3: Europium(II) fluoride nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []

Q3: Are there alternative compounds similar in structure to Europium(II) fluoride?

A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to Europium(II) fluoride. These include Cesium Europium(II) fluoride (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []

Q4: What analytical techniques are used to characterize Europium(II) fluoride?

A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)